N-[4-(Aminosulfonyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide N-[4-(Aminosulfonyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 727360-07-8
VCID: VC0484648
InChI: InChI=1S/C16H17N3O3S/c17-23(21,22)14-7-5-13(6-8-14)18-16(20)11-19-10-9-12-3-1-2-4-15(12)19/h1-8H,9-11H2,(H,18,20)(H2,17,21,22)
SMILES: C1CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Molecular Formula: C16H17N3O3S
Molecular Weight: 331.4g/mol

N-[4-(Aminosulfonyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide

CAS No.: 727360-07-8

Main Products

VCID: VC0484648

Molecular Formula: C16H17N3O3S

Molecular Weight: 331.4g/mol

N-[4-(Aminosulfonyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide - 727360-07-8

CAS No. 727360-07-8
Product Name N-[4-(Aminosulfonyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide
Molecular Formula C16H17N3O3S
Molecular Weight 331.4g/mol
IUPAC Name 2-(2,3-dihydroindol-1-yl)-N-(4-sulfamoylphenyl)acetamide
Standard InChI InChI=1S/C16H17N3O3S/c17-23(21,22)14-7-5-13(6-8-14)18-16(20)11-19-10-9-12-3-1-2-4-15(12)19/h1-8H,9-11H2,(H,18,20)(H2,17,21,22)
Standard InChIKey VPXUECXGOGSHFO-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Canonical SMILES C1CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Solubility 23.6 [ug/mL]
PubChem Compound 2817021
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator